molecular formula C21H19N3O2S B2962865 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 924869-79-4

2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2962865
M. Wt: 377.46
InChI Key: KMEUNTKKSXKILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

While I found a related compound “2- (4-oxo-3-phenyl-1,3-thiazolan-2-yliden)malononitrile”, the specific physical and chemical properties for “2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide” are not available .

Scientific Research Applications

Heterocyclic Assembly Synthesis

Research has demonstrated the utility of thiazolidin-based compounds, similar to the one , in the synthesis of new heterocyclic assemblies. For instance, 2-(1,3-thiazolidin-2-ylidene)acetamides have been used as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. These compounds are synthesized with yields ranging from 50–88%, showcasing the efficiency of this method in producing new heterocyclic structures (Obydennov et al., 2017).

Antimicrobial and Antifungal Activities

Thiazolidinone derivatives, including those related to the specified chemical, have been studied for their antimicrobial and antifungal properties. A study highlighted the synthesis of 2-mercaptobenzimidazole derivatives and their activities against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. The synthesized compounds displayed excellent activity against a panel of microorganisms, indicating the potential of such compounds in antimicrobial and antifungal applications (Devi, Shahnaz, & Prasad, 2022).

Antitumor Activities

The potential of thiazolidinone derivatives in cancer research has also been explored. Certain novel thiazolidinone, thiazoline, and thiophene derivatives synthesized from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide were evaluated as antimicrobial agents, with some exhibiting promising antitumor activities. This indicates the versatility of these compounds in contributing to the development of new anticancer agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Synthesis of Sulfonamide-Based Compounds

Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents has utilized derivatives of 2-cyanoacetamide. These efforts have led to the creation of diverse compounds with potential applications in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14(2)15-8-10-16(11-9-15)23-20(26)18(12-22)21-24(19(25)13-27-21)17-6-4-3-5-7-17/h3-11,14H,13H2,1-2H3,(H,23,26)/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEUNTKKSXKILK-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)CS2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide

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